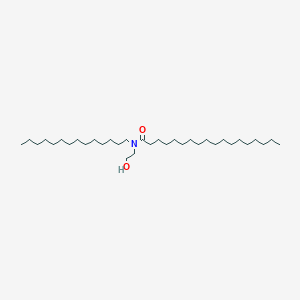![molecular formula C62H108N2O4S2 B14253723 N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) CAS No. 189934-25-6](/img/structure/B14253723.png)
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes two ethanebis(thioamide) groups attached to phenyl rings substituted with dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with ethanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thioamide compound. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2); solventacetic acid; temperature0-50°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as electrochromic polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form hydrogen bonds with active site residues, stabilizing the transition state and inhibiting enzyme activity. Additionally, the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Utilized in coordination chemistry and materials science.
The uniqueness of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) lies in its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
189934-25-6 |
|---|---|
Molekularformel |
C62H108N2O4S2 |
Molekulargewicht |
1009.7 g/mol |
IUPAC-Name |
N,N'-bis(3,4-didodecoxyphenyl)ethanedithioamide |
InChI |
InChI=1S/C62H108N2O4S2/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)63-61(69)62(70)64-56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3,(H,63,69)(H,64,70) |
InChI-Schlüssel |
KTYLNORAGAXRJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC(=S)C(=S)NC2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


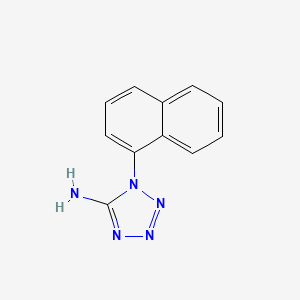
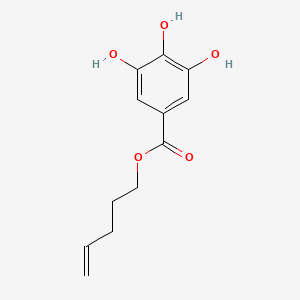
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
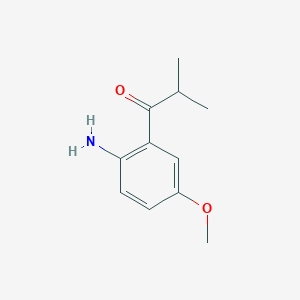
![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)


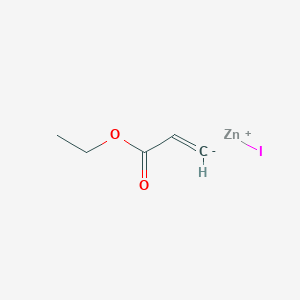



![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
